Monohexyl phthalate-d4
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Overview
Description
Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of phthalates in food, beverages, and environmental samples.
Environmental Science: Employed in studies to assess the presence and impact of phthalates in various environmental matrices.
Toxicology: Utilized in research to understand the toxicological effects of phthalates on human health and the environment
Mechanism of Action
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Similar Compounds
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4): A deuterium-labeled phthalate ester used in similar applications as monohexyl phthalate-d4.
Mono-n-butyl phthalate-d4: Another stable isotope-labeled phthalate ester used for analytical purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .
Biological Activity
Monohexyl phthalate-d4 (MHP-d4) is a deuterated derivative of monohexyl phthalate, which is a metabolite of di-n-hexyl phthalate (DnHexP). This compound is part of a broader class of phthalates that are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP-d4 is crucial for assessing its potential health impacts, particularly as concerns about phthalates as endocrine disruptors have increased.
- Chemical Formula : C14H18O4
- Molecular Weight : 250.36 g/mol
- Deuteration : The presence of deuterium (d4) in the compound allows for enhanced tracking and quantification in biological studies.
Toxicological Effects
Phthalates, including MHP-d4, have been associated with various toxicological effects:
- Endocrine Disruption : Phthalates can interfere with hormone function, potentially leading to reproductive and developmental issues in humans and animals .
- Carcinogenic Potential : Some studies suggest that certain phthalates may have carcinogenic properties, although MHP-d4 itself has not been classified as such by IARC .
- Reproductive Toxicity : Exposure to phthalates has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring .
Metabolic Pathways
MHP-d4 undergoes metabolic conversion in the body, primarily yielding metabolites such as mono-n-hexyl phthalate (MnHexP), which can further be transformed into secondary metabolites like 5-hydroxy hexyl phthalate (5HO-MnHexP) and 5-carboxy pentyl phthalate (5cx-MnPentP) . These metabolites are proposed biomarkers for exposure assessment.
Case Studies
- Exposure Assessment in Children : A study conducted as part of the European Human Biomonitoring Initiative showed a significant increase in detectable levels of MnHexP in urine among children aged 2 to 6 years, rising from 26% to 61% over three years. This indicates increasing exposure levels and raises concerns about potential health impacts .
- Toxicological Studies on DnHexP : Research evaluating the toxic effects of DnHexP in animal models has demonstrated a range of adverse outcomes, including developmental toxicity and endocrine disruption. These findings suggest that MHP-d4, as a metabolite, may share similar risks .
Biological Activities Table
Analytical Methods for Detection
The detection and quantification of MHP-d4 and its metabolites are essential for risk assessment. Various analytical methods have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying MHP-d4 in biological samples such as urine and plasma. It provides high sensitivity and specificity for detecting low concentrations of phthalates .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Another common method used for analyzing phthalates in environmental samples, although less sensitive than LC-MS/MS for certain metabolites .
Method Validation Summary
Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
---|---|---|
LC-MS/MS | 6.9 ng/mL (plasma) | 25 ng/mL (plasma) |
GC-MS | Varies | Varies |
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
InChI Key |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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